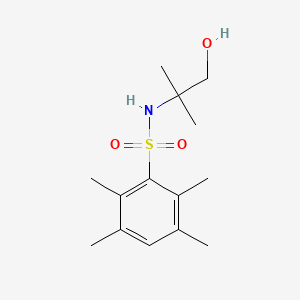
3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide, also known as memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1960s and was approved by the US Food and Drug Administration (FDA) in 2003 for the treatment of moderate to severe Alzheimer's disease. Memantine has been extensively studied for its potential therapeutic applications in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
作用机制
Memantine binds to the NMDA receptor in a non-competitive manner, which means it does not compete with the endogenous ligand glutamate for binding to the receptor. Memantine's binding site is located within the ion channel of the NMDA receptor, which prevents excessive influx of calcium ions into the neuron. This mechanism of action is believed to reduce excitotoxicity, oxidative stress, and inflammation, which are common pathological features in various neurological disorders.
Biochemical and Physiological Effects
Memantine's neuroprotective effects are mediated by its ability to modulate several biochemical and physiological pathways. Memantine has been shown to reduce glutamate-induced excitotoxicity, which is a major contributor to neuronal damage in various neurological disorders. Memantine also inhibits the production of reactive oxygen species, which are known to cause oxidative damage to neurons. Additionally, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has been found to reduce inflammation by inhibiting the activation of microglia and astrocytes, which are the major immune cells in the brain.
实验室实验的优点和局限性
Memantine has several advantages for laboratory experiments. It has a well-established mechanism of action and a favorable safety profile. Memantine is also readily available and can be easily synthesized in large quantities. However, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has some limitations for laboratory experiments. It has a relatively short half-life and requires frequent dosing to maintain therapeutic levels. Additionally, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide's non-specific binding to other receptors may confound the interpretation of experimental results.
未来方向
There are several future directions for 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide research. One potential direction is to investigate its therapeutic potential in other neurological disorders such as Huntington's disease, amyotrophic lateral sclerosis, and epilepsy. Another direction is to explore the synergistic effects of 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide with other neuroprotective agents. Additionally, the development of more potent and selective NMDA receptor antagonists may provide new therapeutic options for various neurological disorders.
合成方法
The synthesis of 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide involves the reaction of 1-adamantanamine with 4-chloropyridine and subsequent conversion of the resulting intermediate to the final product through a multi-step process. The yield and purity of 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide can be improved by optimizing the reaction conditions and purification techniques.
科学研究应用
Memantine has been widely investigated for its neuroprotective effects in various neurological disorders. In Alzheimer's disease, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has been shown to improve cognitive function and delay disease progression. In Parkinson's disease, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has been found to reduce the dopaminergic neuron loss and improve motor function. In multiple sclerosis, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has been demonstrated to reduce inflammation and prevent axonal damage. In traumatic brain injury, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has been reported to improve cognitive and motor function recovery.
属性
IUPAC Name |
3,5-dimethyl-N-pyridin-4-yladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-16-7-13-8-17(2,10-16)12-18(9-13,11-16)15(21)20-14-3-5-19-6-4-14/h3-6,13H,7-12H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURAZVLNNWTZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-N-(4-pyridinyl)-1-adamantanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-indol-3-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5494193.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5494197.png)
![2-[4-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-1,2,3-triazol-1-yl]ethanamine](/img/structure/B5494205.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}tetrahydro-2-furancarboxamide](/img/structure/B5494211.png)
![1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5494225.png)
![3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5494239.png)

![N~2~-{[1-(2,3-difluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494253.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494258.png)
![1-methyl-4-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5494265.png)
![N~2~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494274.png)
![9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5494283.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-1-(2-propylisonicotinoyl)piperazine](/img/structure/B5494288.png)
